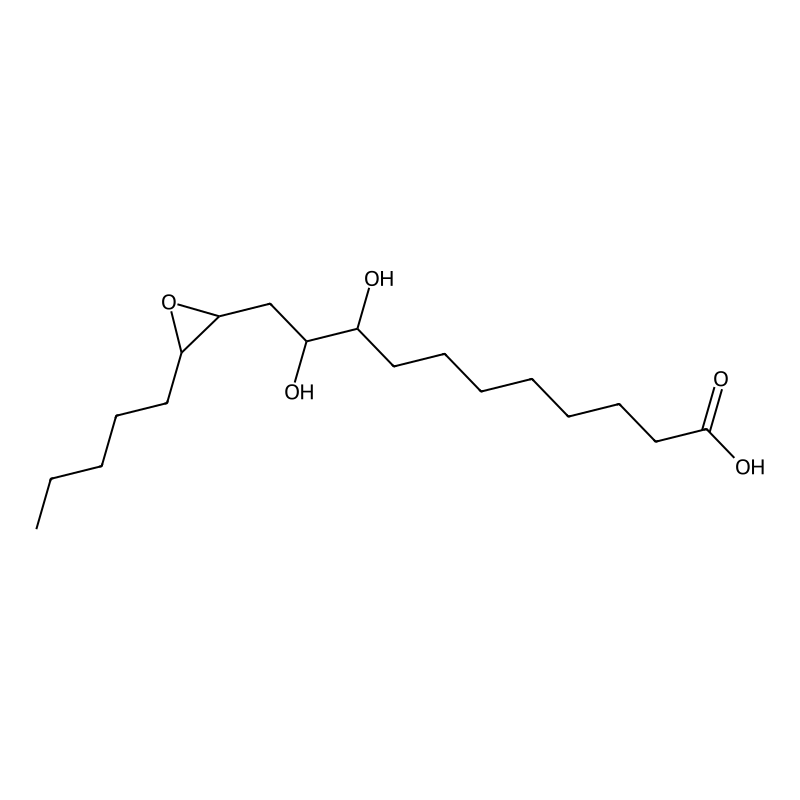

9,10-Dihydroxy-12,13-epoxyoctadecanoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

9,10-Dihydroxy-12,13-epoxyoctadecanoate is a hydroxy fatty acid characterized by the presence of two hydroxyl groups and an epoxide functional group in its structure. Its molecular formula is and it has a unique arrangement of functional groups that contributes to its chemical properties and biological activities. This compound is derived from octadecanoic acid and is notable for its potential applications in various fields, including biochemistry and pharmacology.

The chemical behavior of 9,10-dihydroxy-12,13-epoxyoctadecanoate includes several types of reactions:

- Hydrolysis: The compound can undergo hydrolysis to yield dihydroxy fatty acids. This reaction is significant in both biological systems and industrial applications .

- Epoxidation: It can participate in further reactions involving the epoxide group, which can be opened under acidic or basic conditions to form various products .

- Reduction Reactions: The compound can be reduced to yield different saturated or unsaturated fatty acids depending on the reducing agent used .

These reactions demonstrate the compound's versatility in synthetic organic chemistry.

Research indicates that 9,10-dihydroxy-12,13-epoxyoctadecanoate exhibits various biological activities:

- Antioxidant Properties: The compound has been shown to possess antioxidant capabilities, which may contribute to its protective effects against oxidative stress in biological systems .

- Anti-inflammatory Effects: Studies suggest that it may play a role in modulating inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .

- Potential Antimicrobial Activity: Preliminary investigations indicate that this compound could exhibit antimicrobial properties, although further research is needed to fully understand its efficacy and mechanisms.

Several methods have been developed for synthesizing 9,10-dihydroxy-12,13-epoxyoctadecanoate:

- Direct Hydroxylation: This method involves the hydroxylation of octadecanoic acid using various hydroxylating agents.

- Epoxidation followed by Hydroxylation: Initially, octadecanoic acid can be converted into an epoxide using peracids; subsequent treatment with reducing agents yields the desired dihydroxy compound.

- Biocatalytic Methods: Enzymatic approaches using specific lipases or oxidases have been explored for the synthesis of this compound due to their selectivity and mild reaction conditions .

These methods highlight the potential for both chemical and biological synthesis pathways.

9,10-Dihydroxy-12,13-epoxyoctadecanoate has several notable applications:

- Pharmaceuticals: Due to its biological activities, it is being investigated for use in developing drugs targeting oxidative stress and inflammation.

- Food Industry: As a food additive or preservative due to its antioxidant properties.

- Cosmetics: Its moisturizing and skin-protective properties make it suitable for use in cosmetic formulations .

Interaction studies involving 9,10-dihydroxy-12,13-epoxyoctadecanoate have focused on its biochemical interactions:

- Protein Binding: Research has indicated that this compound may interact with specific proteins involved in inflammatory pathways, potentially modulating their activity.

- Cellular Uptake: Studies are ongoing to determine how effectively this compound is absorbed by cells and its subsequent effects on cellular metabolism and signaling pathways .

These interactions are crucial for understanding the therapeutic potential of this compound.

9,10-Dihydroxy-12,13-epoxyoctadecanoate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 9-Hydroxystearic Acid | Contains one hydroxyl group | Exhibits strong surfactant properties |

| 12-Hydroxystearic Acid | Contains one hydroxyl group | Used as a lubricant and emulsifier |

| 9,10-Epoxystearic Acid | Contains an epoxide but no hydroxyl groups | Known for its reactivity in polymerization |

| 9,10-Dihydroxystearate | Two hydroxyl groups but lacks epoxide functionality | Potentially less reactive than the target compound |

The uniqueness of 9,10-dihydroxy-12,13-epoxyoctadecanoate lies in its combination of both hydroxyl and epoxide functionalities, which may provide distinct reactivity patterns and biological activities compared to these similar compounds.

9,10-Dihydroxy-12,13-epoxyoctadecanoate is a hydroxy fatty acid with the molecular formula C18H34O5 [1] [2]. The compound exhibits a molecular weight of 330.5 grams per mole, as confirmed by multiple chemical databases [2] [3]. The exact mass has been determined to be 330.2406 atomic mass units using high-resolution mass spectrometry techniques [1].

The systematic International Union of Pure and Applied Chemistry name for this compound is 9,10-dihydroxy-11-(3-pentyloxiran-2-yl)undecanoic acid [2] [4]. This nomenclature reflects the presence of two hydroxyl functional groups positioned at carbon atoms 9 and 10, along with an epoxide ring spanning carbon atoms 12 and 13 of the octadecanoic acid backbone [1] [2].

The compound is officially registered with the Chemical Abstracts Service number 127105-40-2 [2] [3]. It belongs to the chemical classification of both hydroxy fatty acids and epoxy fatty acids, representing a unique class of bioactive lipid metabolites [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C18H34O5 [1] |

| Molecular Weight | 330.5 g/mol [2] |

| Exact Mass | 330.2406 amu [1] |

| Chemical Abstracts Service Number | 127105-40-2 [2] |

| International Union of Pure and Applied Chemistry Name | 9,10-dihydroxy-11-(3-pentyloxiran-2-yl)undecanoic acid [2] |

| Chemical Classification | Hydroxy fatty acid / Epoxy fatty acid [1] [2] |

The structural architecture of 9,10-dihydroxy-12,13-epoxyoctadecanoate features an eighteen-carbon saturated fatty acid chain containing three distinct functional groups: two vicinal hydroxyl groups at positions 9 and 10, and a three-membered epoxide ring between carbons 12 and 13 [1] [4]. This unique combination of functional groups contributes significantly to the compound's distinctive physicochemical properties and biological activities [2] [4].

Spectroscopic Characteristics

The spectroscopic analysis of 9,10-dihydroxy-12,13-epoxyoctadecanoate reveals characteristic absorption patterns that facilitate structural identification and quantification [5] [6]. Infrared spectroscopy provides distinctive signatures for each functional group present in the molecule [7] [8].

The hydroxyl groups at positions 9 and 10 exhibit broad absorption bands in the range of 3400-3650 cm⁻¹, corresponding to oxygen-hydrogen stretching vibrations [7]. These signals appear as broad peaks due to hydrogen bonding interactions between adjacent hydroxyl groups [5] [7]. The epoxide ring demonstrates characteristic absorption patterns, with carbon-hydrogen epoxide stretching occurring at approximately 3056 cm⁻¹ [8]. The epoxide ring itself produces a distinctive carbon-oxygen stretching vibration at 915 cm⁻¹, which serves as a diagnostic peak for epoxide functionality [9] [8].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [6]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the hydroxyl-bearing carbons at δ 3.54-3.59 parts per million [5]. The epoxide protons appear in the region typical for oxirane rings, providing confirmation of the cyclic ether structure [6]. Carbon-13 nuclear magnetic resonance spectroscopy shows the carboxyl carbon resonance at δ 174-176 parts per million, consistent with fatty acid ester or acid functionality [6].

| Spectroscopic Method | Characteristic Signal/Peak | Assignment |

|---|---|---|

| Infrared Spectroscopy | 3400-3650 cm⁻¹ (broad) | Oxygen-hydrogen stretch (hydroxyl groups) [7] |

| Infrared Spectroscopy | 3056 cm⁻¹ | Carbon-hydrogen epoxide stretch [8] |

| Infrared Spectroscopy | 915 cm⁻¹ | Carbon-oxygen epoxide stretch [9] [8] |

| Infrared Spectroscopy | 1710-1730 cm⁻¹ | Carboxyl carbon-oxygen stretch [7] |

| Proton Nuclear Magnetic Resonance | δ 3.54-3.59 ppm | Hydroxyl-bearing carbons [5] |

| Carbon-13 Nuclear Magnetic Resonance | δ 174-176 ppm | Carboxyl carbon [6] |

Mass spectrometry analysis reveals fragmentation patterns characteristic of epoxy fatty acids [10] [11]. The molecular ion peak appears at mass-to-charge ratio 330, corresponding to the intact molecule [2]. Fragmentation studies using linear ion-trap mass spectrometry demonstrate charge-remote fragmentation pathways typical of long-chain fatty acids with epoxide functionality [11]. The presence of both hydroxyl groups and the epoxide ring influences the fragmentation patterns, providing diagnostic information for structural confirmation [10] [12].

Chemical Reactivity of Functional Groups

The chemical reactivity of 9,10-dihydroxy-12,13-epoxyoctadecanoate is governed by the presence of multiple functional groups that exhibit distinct reactivity patterns [13] [14]. The molecule contains three primary reactive sites: the vicinal hydroxyl groups at positions 9 and 10, the epoxide ring between carbons 12 and 13, and the carboxyl group at the terminus of the fatty acid chain [1] [2].

Hydroxyl Group Reactivity at C-9 and C-10 Positions

The hydroxyl groups located at carbon positions 9 and 10 exhibit typical secondary alcohol reactivity patterns [7]. These functional groups readily participate in esterification reactions under acidic conditions with elevated temperatures [15]. The proximity of the two hydroxyl groups creates opportunities for intramolecular hydrogen bonding, which influences their chemical behavior and spectroscopic properties [5] [7].

Oxidation reactions of the hydroxyl groups proceed readily using standard oxidizing agents such as pyridinium chlorochromate or potassium permanganate [13]. Primary oxidation products include ketone derivatives when strong oxidizing conditions are employed [13]. The vicinal nature of the hydroxyl groups makes them susceptible to periodate cleavage, which can result in carbon-carbon bond scission and formation of aldehyde products [16].

Dehydration reactions can occur under acidic conditions with heat, leading to alkene formation [17]. The regioselectivity of dehydration depends on the reaction conditions and the relative stability of the resulting alkene products [18]. The hydroxyl groups also participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions [14].

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Esterification | Acid catalyst, elevated temperature | Ester derivatives | Nucleophilic acyl substitution [15] |

| Oxidation | Oxidizing agents (pyridinium chlorochromate, potassium permanganate) | Ketone or aldehyde products | Electron transfer mechanism [13] |

| Dehydration | Acid catalyst, heat | Alkene formation | Elimination reaction [17] |

| Periodate cleavage | Sodium periodate, aqueous conditions | Aldehyde fragments | Cyclic intermediate formation [16] |

Epoxide Functionality at C-12 and C-13 Positions

The epoxide ring at positions 12 and 13 represents the most reactive functional group in the molecule due to significant ring strain associated with the three-membered oxirane structure [14] [19]. This ring strain, estimated at approximately 13 kilocalories per mole, drives nucleophilic ring-opening reactions even with relatively weak nucleophiles [19].

Acid-catalyzed epoxide opening proceeds through protonation of the epoxide oxygen, followed by nucleophilic attack at the more substituted carbon atom [14] [17]. This mechanism exhibits substantial solvolysis character and typically results in trans-1,2-diol formation when water serves as the nucleophile [14] [16]. The regioselectivity follows Markovnikov-type patterns, with nucleophilic attack occurring preferentially at the more substituted epoxide carbon [17] [18].

Base-catalyzed ring opening follows a classical nucleophilic substitution mechanism, where the nucleophile attacks the less substituted epoxide carbon [20] [19]. This reaction proceeds through backside attack, resulting in inversion of stereochemistry at the attacked carbon center [21]. Strong nucleophiles such as hydroxide ion, alkoxides, and organometallic reagents readily participate in these reactions [20].

The epoxide ring demonstrates susceptibility to hydrolysis under both acidic and basic conditions [22]. Enzymatic hydrolysis can occur through the action of epoxide hydrolase enzymes, which convert the epoxide to the corresponding vicinal diol [23]. This biotransformation pathway represents an important metabolic route for epoxy fatty acids in biological systems [24] [23].

| Reaction Conditions | Mechanism | Regioselectivity | Stereochemistry | Products |

|---|---|---|---|---|

| Acid-catalyzed hydrolysis | Solvolysis character | Attack at more substituted carbon | Trans-diol formation | Vicinal diol (trans) [14] [17] |

| Base-catalyzed opening | Nucleophilic substitution | Attack at less substituted carbon | Inversion at attacked center | Vicinal diol (inversion) [20] [21] |

| Alcoholysis (acidic) | Protonation followed by nucleophilic attack | More substituted carbon | Trans-addition | Ether-alcohol derivatives [18] |

| Alcoholysis (basic) | Direct nucleophilic attack | Less substituted carbon | Inversion | Ether-alcohol derivatives [21] |

| Aminolysis | Nucleophilic attack by amine | Less substituted carbon (basic) | Inversion | Amino-alcohol derivatives [25] |

Stability and Degradation Pathways

The stability profile of 9,10-dihydroxy-12,13-epoxyoctadecanoate varies significantly depending on environmental conditions, with the epoxide functionality representing the primary site of instability [26] [24]. Under ambient conditions, the compound exhibits moderate stability when stored in the absence of moisture and extreme temperature fluctuations [27].

Thermal stability analysis reveals that the compound undergoes decomposition at elevated temperatures above 80°C [26]. The primary thermal degradation pathway involves epoxide ring opening, leading to rearrangement products and ultimately to more complex degradation mixtures [13] [24]. The presence of hydroxyl groups contributes to thermal instability through potential dehydration reactions and oxidative processes [26].

Acidic conditions promote epoxide hydrolysis through protonation of the epoxide oxygen, making it more susceptible to nucleophilic attack by water molecules [22] [17]. The rate of acid-catalyzed hydrolysis depends on the acidity of the solution, with stronger acids accelerating the degradation process [22]. This hydrolysis pathway results in the formation of vicinal diol products through trans-addition of water across the epoxide ring [16] [28].

Basic conditions also facilitate epoxide ring opening, though through a different mechanistic pathway involving direct nucleophilic attack [20]. Under strongly basic conditions, hydroxide ions attack the less substituted epoxide carbon, resulting in ring opening and diol formation [21]. The rate of base-catalyzed degradation increases with increasing hydroxide concentration and temperature [22].

| Environmental Condition | Stability Assessment | Primary Degradation Mechanism | Degradation Products |

|---|---|---|---|

| Room temperature (inert atmosphere) | Stable for months | Minimal degradation | No significant products |

| Elevated temperature (>80°C) | Unstable | Thermal decomposition, epoxide opening | Complex mixture, rearrangement products [26] [24] |

| Acidic conditions (pH < 4) | Moderate stability | Acid-catalyzed epoxide hydrolysis | Trans-vicinal diol [22] [17] |

| Basic conditions (pH > 10) | Limited stability | Base-catalyzed epoxide opening | Vicinal diol with inversion [20] [21] |

| Oxidative environment | Poor stability | Hydroxyl group oxidation | Ketone/aldehyde derivatives [13] |

| Ultraviolet light exposure | Poor stability | Photochemical oxidation | Oxidized fatty acid products [29] |

| Aqueous solutions | Limited stability | Hydrolysis reactions | Hydrolyzed derivatives [22] |

Photochemical degradation occurs upon exposure to ultraviolet radiation, particularly in the presence of oxygen [29]. The hydroxyl groups and epoxide functionality serve as chromophores that absorb ultraviolet light, initiating radical chain reactions that lead to oxidative degradation products [29]. These photochemical processes can result in the formation of peroxides, aldehydes, and other oxidized fatty acid derivatives [30].

Storage under inert atmospheric conditions at reduced temperatures significantly enhances the stability of 9,10-dihydroxy-12,13-epoxyoctadecanoate [27]. Optimal storage conditions include nitrogen or argon atmosphere, temperatures below -20°C, and protection from light exposure [31]. Under these conditions, the compound remains stable for extended periods without significant degradation [32].

Solubility Properties and Partition Coefficients

The solubility characteristics of 9,10-dihydroxy-12,13-epoxyoctadecanoate reflect the dual nature of its molecular structure, which contains both hydrophilic functional groups and a substantial hydrophobic fatty acid chain [33] [34]. The presence of two hydroxyl groups and an epoxide ring increases the polar character of the molecule, while the eighteen-carbon aliphatic chain contributes significant lipophilic properties [31] [35].

Aqueous solubility at room temperature is extremely limited, with values typically below 0.1 milligrams per milliliter [33]. This low water solubility is characteristic of long-chain fatty acids, where the hydrophobic alkyl chain dominates the overall solubility behavior despite the presence of polar functional groups [33] [35]. The solubility in water increases substantially with elevated temperature, following the general trend observed for fatty acid compounds [35].

Temperature-dependent solubility studies of similar fatty acid compounds demonstrate exponential increases in aqueous solubility with increasing temperature [33] [35]. At temperatures above 150°C under pressure, the logarithm of solubility exhibits a linear relationship with the reciprocal of absolute temperature, indicating regular solution behavior [33]. This temperature dependence suggests that elevated temperature extraction methods may be effective for isolating the compound from aqueous matrices [35].

| Solvent System | Solubility Category | Estimated Log P | Solubility Mechanism |

|---|---|---|---|

| Water (25°C) | Very low (<0.1 mg/mL) | N/A | Limited by hydrophobic chain [33] |

| Water (elevated temperature) | Increased | N/A | Thermal energy overcomes hydrophobic interactions [35] |

| Methanol | Moderate to good | ~3-4 | Hydrogen bonding with hydroxyl groups [31] |

| Ethanol | Moderate | ~3-4 | Similar to methanol, slightly lower [31] |

| Acetone | Good | ~2-3 | Polar aprotic solvent interactions [31] |

| Chloroform | Excellent | ~4-5 | Favorable lipophilic interactions [32] |

| n-Hexane | Poor | ~6-7 | Immiscible due to polar groups [31] |

Organic solvent solubility varies considerably depending on the polarity and hydrogen bonding capacity of the solvent system [31] [32]. Protic solvents such as methanol and ethanol demonstrate moderate to good solubility due to hydrogen bonding interactions with the hydroxyl groups [31]. The epoxide oxygen can also participate in hydrogen bonding, further enhancing solubility in protic solvents [5].

Chloroform and other halogenated solvents exhibit excellent solubility characteristics for 9,10-dihydroxy-12,13-epoxyoctadecanoate [32]. These solvents provide favorable interactions with both the polar functional groups and the lipophilic fatty acid chain, making them ideal for extraction and purification procedures [32]. The high solubility in chloroform has been utilized in analytical methods for the isolation and characterization of similar epoxy fatty acid compounds [10].

Partition coefficient measurements, typically expressed as the logarithm of the octanol-water partition coefficient, provide quantitative measures of lipophilicity [34]. For 9,10-dihydroxy-12,13-epoxyoctadecanoate, estimated log P values range from 3 to 5, depending on the specific measurement conditions and ionization state [31] [34]. These values indicate moderate to high lipophilicity, consistent with the compound's classification as a lipid molecule [34].

Linoleic acid serves as the fundamental precursor substrate for the biosynthesis of 9,10-dihydroxy-12,13-epoxyoctadecanoate through a series of coordinated enzymatic transformations [1] [2] [3]. As an essential omega-6 polyunsaturated fatty acid with the chemical structure cis-9,cis-12-octadecadienoic acid, linoleic acid cannot be synthesized natively in mammalian systems and must be obtained through dietary sources, primarily from vegetable oils [2] [3].

The metabolic pathway of linoleic acid involves multiple enzymatic steps that ultimately lead to the formation of various bioactive metabolites, including the target compound. The initial conversion typically occurs through the action of lipoxygenases, cyclooxygenases, or cytochrome P450 enzymes, each contributing to distinct metabolic routes [1] [4]. Research has demonstrated that linoleic acid undergoes biohydrogenation in human gut bacteria, where species such as Roseburia form either vaccenic acid or 10-hydroxy-18:1 fatty acids as precursors for further metabolic transformations [1] [5].

Linoleic acid metabolism networks integrate into broader lipid homeostasis systems through multiple regulatory checkpoints [3] [6]. The fatty acid serves as a substrate for desaturase and elongase enzymes that convert it to gamma-linolenic acid, dihomo-gamma-linolenic acid, and ultimately arachidonic acid through the omega-6 fatty acid biosynthetic cascade [2] [3]. This metabolic flux is tightly regulated by molecular switches involving delta-6 desaturase and omega-3 desaturase enzymes that control the distribution between omega-6 and omega-3 fatty acid pathways [7].

Cellular uptake and activation of linoleic acid occurs through ATP-dependent long-chain acyl-CoA synthetase-mediated thioesterification with coenzyme A, representing the rate-limiting step for subsequent metabolic transformations [8]. The resulting linoleoyl-CoA intermediates are then channeled toward various metabolic fates, including beta-oxidation, omega-oxidation, or incorporation into complex lipids, depending on cellular energy demands and environmental signals [8].

Cytochrome P450-Mediated Oxidation Mechanisms

Formation of Epoxy Intermediates

Cytochrome P450 enzymes catalyze the formation of epoxy intermediates through a sophisticated oxidation mechanism involving the iron-oxo species known as Compound I [9] [10] [11]. The consensus mechanism involves the formation of a charge-transfer complex between the oxoferryl π-cation radical species (iron(IV) oxide bound to a porphyrin π-cation radical) and the olefin π-bond of the fatty acid substrate [12]. This initial interaction creates a highly reactive intermediate that facilitates oxygen insertion into the carbon-carbon double bond.

The catalytic cycle proceeds through multiple well-defined steps beginning with substrate binding in proximity to the heme group [11]. Substrate binding induces conformational changes that displace water molecules and convert the heme iron from low-spin to high-spin states. Sequential electron transfers from cytochrome P450 reductase and molecular oxygen binding create the peroxo-iron species, which undergoes rapid protonation to form the highly reactive Compound I [11] [13].

Alternative mechanistic pathways have been identified involving the hydroperoxoferric intermediate (iron(III)-OOH, Compound 0) as an electrophilic oxidant [14] [15]. Research demonstrates that under specific conditions, particularly when proton delivery is limited, the hydroperoxoferric species can effectively catalyze epoxidation reactions. Site-specific mutagenesis studies with cytochrome P450 2E1 showed enhanced epoxidation activity when threonine residues facilitating proton delivery were replaced, supporting the involvement of multiple oxidizing species [14] [15].

Epoxidation specificity and regioselectivity depend on the geometric constraints within the enzyme active site and the electronic properties of the substrate [12] [16]. Studies with cytochrome P450 PimD revealed that stereoelectronic factors can determine whether Compound I or Compound 0 serves as the primary oxidant, with substrate-assisted proton delivery governing reaction specificity [12].

Role of Cytochrome P450 Isoforms in Synthesis

Specific cytochrome P450 isoforms demonstrate distinct catalytic activities toward polyunsaturated fatty acid substrates relevant to 9,10-dihydroxy-12,13-epoxyoctadecanoate biosynthesis [17] [18] [19]. The CYP2C family, including CYP2C8, CYP2C9, CYP2C18, and CYP2C19, exhibits significant activity toward linoleic acid and related omega-6 fatty acids [17]. CYP2C8 preferentially generates 11,12- and 14,15-epoxyeicosatrienoic acid from arachidonic acid while producing terminal epoxides with omega-3 polyunsaturated fatty acids [17].

CYP2J2 demonstrates exceptional catalytic efficiency with omega-3 polyunsaturated fatty acids, showing 9-fold and 2-fold higher metabolic rates for eicosapentaenoic acid and docosahexaenoic acid respectively compared to arachidonic acid [17]. This isoform exhibits high regioselectivity, preferentially generating terminal omega-3 fatty acid epoxides such as 17,18-epoxyeicosatetraenoic acid and 19,20-epoxydocosapentaenoic acid [17] [18].

Mouse cytochrome P450 isoforms including Cyp1a2, Cyp2c50, Cyp4a12a, Cyp4a12b, and Cyp4f18 have been identified as key enzymes involved in omega-3 epoxidation of eicosapentaenoic acid [20]. These enzymes demonstrate stereoselective production of 17,18-epoxyeicosatetraenoic acid, with molecular modeling indicating that chiral differences stem from distinct substrate binding conformations within the catalytic domains [20].

Inhibitory effects of polyunsaturated fatty acids on cytochrome P450 activity provide regulatory feedback mechanisms [19]. Research demonstrates that linoleic acid, linolenic acid, arachidonic acid, eicosapentaenoic acid, and docosahexaenoic acid competitively inhibit CYP2C9 and CYP2C19 with Ki values ranging from 1.7 to 7.4 micromolar [19]. These polyunsaturated fatty acids also serve as substrates, creating a complex interplay between inhibition and metabolism that modulates overall enzymatic activity [19].

Soluble Epoxide Hydrolase Enzymatic Reactions

Soluble epoxide hydrolase functions as a bifunctional enzyme with distinct catalytic domains that process epoxide-containing fatty acid metabolites [21] [22]. The C-terminal domain exhibits epoxide hydrolase activity (EC 3.3.2.10) while the N-terminal domain demonstrates lipid-phosphate phosphatase activity (EC 3.1.3.76) [22]. This dual functionality enables comprehensive processing of lipid epoxides and their phosphorylated derivatives within cellular metabolic networks.

The epoxide hydrolysis mechanism proceeds through nucleophilic attack by aspartate-333 on the epoxide ring, forming a stable α-hydroxyacyl-enzyme intermediate [21]. Molecular dynamics simulations reveal that substrate binding creates specific conformational states where the epoxide oxygen forms hydrogen bonds with active site tyrosine residues, particularly Tyr465 and Tyr381 [23] [24]. These interactions are essential for controlling reaction regioselectivity, with approximately 75% nucleophilic attack occurring at the C1 carbon and 25% at the C2 carbon of model substrates [23].

Catalytic efficiency varies significantly depending on substrate structure and stereochemistry [25] [26]. Human soluble epoxide hydrolase demonstrates substrate specificity for trans-substituted epoxides, while also effectively processing various aliphatic epoxides derived from fatty acid metabolism [21] [27]. Studies with skin-relevant fatty acid epoxides show that soluble epoxide hydrolase hydrolyzes 14,15-epoxyeicosatrienoic acid at twice the rate of epidermal epoxyalcohols, indicating differential substrate preferences [26] [28].

Tissue distribution and physiological significance of soluble epoxide hydrolase extends beyond hepatic metabolism to include vascular endothelium, leukocytes, smooth muscle cells, and neuronal tissues [22]. In the brain, the enzyme distributes widely in neuronal cell bodies, astrocytes, and oligodendrocytes, suggesting roles in neuroprotection and inflammation resolution [22]. The enzyme's activity in hydrolyzing epoxyeicosatrienoic acids represents a critical regulatory mechanism for terminating anti-inflammatory signaling pathways [18] [22].

Integration within Broader Lipid Metabolism Networks

Lipid metabolism networks demonstrate complex interconnections between biosynthetic and catabolic pathways that coordinate the production and degradation of 9,10-dihydroxy-12,13-epoxyoctadecanoate [29] [30]. These networks integrate protein-protein interactions, enzymatic relationships, and genetic regulatory elements to maintain lipid homeostasis under varying physiological conditions [29]. Multi-omics integration approaches reveal that lipid metabolites cluster within specific functional modules that respond coordinately to metabolic perturbations [31].

The citrate-pyruvate cycle provides essential precursors for fatty acid biosynthesis through the citrate shuttle mechanism [32]. Excess citrate generated in the tricarboxylic acid cycle translocates to the cytosol where citrate lyase cleaves it into oxaloacetate and acetyl-CoA [32]. The resulting acetyl-CoA serves as the primary building block for fatty acid synthesis, while the oxaloacetate generates NADPH through the malate-pyruvate pathway, providing the reducing equivalents necessary for biosynthetic reactions [32].

Peroxisome proliferator-activated receptors coordinate transcriptional regulation of genes involved in fatty acid metabolism [33] [8]. These nuclear receptors respond to fatty acid ligands by activating or repressing target genes involved in fatty acid oxidation, synthesis, and transport [33]. Research demonstrates that linoleic acid and its metabolites can serve as endogenous ligands for these receptors, creating feedback loops that adjust metabolic flux based on cellular fatty acid availability [33] [8].

The mTOR signaling pathway integrates nutrient sensing with lipid biosynthetic control [34]. Activation of mTOR by insulin and growth factors promotes lipid synthesis by enhancing the expression of lipogenic enzymes and transcription factors [34]. This pathway demonstrates particular importance in hepatic lipid homeostasis, where it coordinates the balance between fatty acid synthesis and oxidation in response to nutritional status [30] [34].

Regulation of Biosynthetic Pathways

Sterol regulatory element-binding protein-1c represents a master regulator of fatty acid biosynthesis through its interaction with the rhomboid protease RHBDL4 [35]. This regulatory system demonstrates exquisite sensitivity to fatty acid composition, with saturated fatty acids activating SREBP-1c cleavage and polyunsaturated fatty acids inhibiting the process [35]. The resulting transcriptional program affects multiple genes involved in fatty acid synthesis, polyunsaturated fatty acid production, and lipoprotein metabolism [35].

Acetyl-CoA carboxylase functions as the rate-limiting enzyme for fatty acid biosynthesis and demonstrates multiple levels of regulation [36] [32]. Allosteric regulation occurs through citrate activation and fatty acid inhibition, while covalent modification through phosphorylation provides rapid response to cellular energy status [32]. Dynamic regulation systems utilizing transcriptional regulators like FapR create metabolic switches that optimize malonyl-CoA flux between synthesis and consumption pathways [36].

Feedback inhibition mechanisms maintain metabolic homeostasis through product-mediated regulation of biosynthetic enzymes [7] [37]. Long-chain polyunsaturated fatty acids inhibit their own synthesis by suppressing desaturase and elongase activities [7]. This negative feedback operates at multiple levels, including enzyme activity, gene expression, and substrate availability [37]. Research demonstrates that intermediates of cholesterol biosynthesis, particularly mevalonate-5-diphosphate, can cross-regulate fatty acid synthesis pathways [37].